Cas no 152369-60-3 (L-Leucinamide,N-methyl-D-phenylalanyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-y(CH2-NH)- (9CI))

L-Leucinamide,N-methyl-D-phenylalanyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-y(CH2-NH)- (9CI) structure
152369-60-3 structure
Product name:L-Leucinamide,N-methyl-D-phenylalanyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-y(CH2-NH)- (9CI)
CAS No:152369-60-3
MF:C53H67N9O5
MW:910.156380000001
CID:222422
PubChem ID:10350790

L-Leucinamide,N-methyl-D-phenylalanyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-y(CH2-NH)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Leucinamide,N-methyl-D-phenylalanyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-y(CH2-NH)- (9CI)
    • (2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]a
    • N-ME-D-PHE-D-TRP-PHE-D-TRP-LEU-(®)-LEU-NH2
    • (methyl-D-phe6
    • N-Me-D-Phe-D-Trp-Phe-D-Trp-Leu-()-Leu-NH2
    • methyl-d-phe-d-trp-phe-d-trp-leu-psi[ch2nh]-leu-nh2
    • (METHYL-D-PHE6, D-TRP7,9, LEU10-PSI*(CH2 NH)LEU11) S
    • Substance P, fragment 6-11, [me-D-Phe6,D-Trp7,9,Leu10,11]
    • [METHYL-D-PHE 6, D-TRP 7,9, LEU 10-PSI(CH2NH)LEU 11]-SUBSTANCE P FRAGMENT 6-11
    • 152369-60-3
    • DTXSID60438441
    • (2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide
    • Inchi: InChI=1S/C53H67N9O5/c1-33(2)24-39(32-58-44(49(54)63)25-34(3)4)59-51(65)47(28-37-30-56-42-22-14-12-20-40(37)42)62-52(66)46(27-36-18-10-7-11-19-36)60-53(67)48(29-38-31-57-43-23-15-13-21-41(38)43)61-50(64)45(55-5)26-35-16-8-6-9-17-35/h6-23,30-31,33-34,39,44-48,55-58H,24-29,32H2,1-5H3,(H2,54,63)(H,59,65)(H,60,67)(H,61,64)(H,62,66)/t39-,44-,45+,46-,47+,48+/m0/s1
    • InChI Key: BFHMRHNHBXKAPC-ICXWOUFDSA-N
    • SMILES: CC(C[C@H](NC[C@@H](NC([C@@H](CC1=CNC2=CC=CC=C12)NC([C@@H](NC([C@@H](CC1=CNC2=CC=CC=C12)NC([C@@H](CC1C=CC=CC=1)NC)=O)=O)CC1C=CC=CC=1)=O)=O)CC(C)C)C(=O)N)C

Computed Properties

  • Exact Mass: 909.52651627g/mol
  • Monoisotopic Mass: 909.52651627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 67
  • Rotatable Bond Count: 25
  • Complexity: 1570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 215Ų

L-Leucinamide,N-methyl-D-phenylalanyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-y(CH2-NH)- (9CI) Security Information

  • WGK Germany:3

L-Leucinamide,N-methyl-D-phenylalanyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-y(CH2-NH)- (9CI) Related Literature

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.